glutaconyl-coenzyme A
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Overview
Description
glutaconyl-coenzyme A is an intermediate in the metabolism of lysine. It is an organic compound containing a coenzyme substructure, which classifies it as a fatty ester lipid molecule. Being a lipid makes the molecule hydrophobic, which makes it insoluble in water . The molecule has a molecular formula of C26H40N7O19P3S and a molecular weight of 879.62 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
glutaconyl-coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine. Pantothenate is phosphorylated, joined with cysteine, decarboxylated, joined with adenosine, and phosphorylated again to the 3’ ribose position to yield Coenzyme A .
Industrial Production Methods
Industrial production methods for Coenzyme A derivatives, including glutaconyl-CoA, typically involve enzymatic reactions. For instance, Acetyl-CoA is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase. The product is then purified by ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
glutaconyl-coenzyme A undergoes various types of reactions, including:
Decarboxylation: In certain fermentative bacteria, glutaconyl-CoA decarboxylation is catalyzed by a Na±dependent decarboxylase and is coupled with Na+ ion translocation.
Oxidation and Reduction: As a coenzyme, it participates in oxidation-reduction reactions within the citric acid cycle.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Sodium ions (Na+): Used in decarboxylation reactions.
Acetyl Phosphate and Phosphotransacetylase: Used in the preparation of Acetyl-CoA.
Major Products Formed
The major products formed from reactions involving this compound include:
Acetyl-CoA: Formed during the citric acid cycle.
Succinyl-CoA: Another product of the citric acid cycle.
Scientific Research Applications
glutaconyl-coenzyme A has a wide range of scientific research applications, including:
Mechanism of Action
glutaconyl-coenzyme A functions as a pivotal metabolic cofactor, serving as the major carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures . The regulatory mechanisms that govern its biosynthesis involve cysteine, ATP, and the essential nutrient pantothenate (vitamin B5) . It is also involved in the regulation of gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: A derivative of Coenzyme A involved in the citric acid cycle.
Succinyl-CoA: Another derivative involved in the citric acid cycle.
Glutaryl-CoA: An intermediate in the metabolism of lysine.
Uniqueness
glutaconyl-coenzyme A is unique due to its role in the metabolism of lysine and its involvement in Na±dependent decarboxylation reactions . Its hydrophobic nature and classification as a fatty ester lipid molecule also distinguish it from other Coenzyme A derivatives .
Properties
CAS No. |
6712-05-6 |
---|---|
Molecular Formula |
C26H40N7O19P3S |
Molecular Weight |
879.6 g/mol |
IUPAC Name |
5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43) |
InChI Key |
URTLOTISFJPPOU-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |
6712-05-6 | |
physical_description |
Solid |
Synonyms |
coenzyme A, glutaconyl- glutaconyl-CoA glutaconyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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